molecular formula C24H21ClN2O3 B15019553 N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B15019553
M. Wt: 420.9 g/mol
InChI Key: IMPUBCCJRBQXPJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a chlorinated phenyl group, and a methoxy-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Chlorination: Introduction of the chlorine atom on the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final coupling of the benzoxazole derivative with 2-methoxy-3-methylbenzoic acid or its derivatives can be carried out using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, affecting gene expression. The chlorine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
  • N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenyl-2-furyl)acrylamide

Uniqueness

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is unique due to the presence of the methoxy-methylbenzamide moiety, which can influence its chemical reactivity and biological activity. The combination of the benzoxazole ring and the chlorinated phenyl group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C24H21ClN2O3/c1-13-10-15(3)22-20(11-13)27-24(30-22)16-8-9-18(25)19(12-16)26-23(28)17-7-5-6-14(2)21(17)29-4/h5-12H,1-4H3,(H,26,28)

InChI Key

IMPUBCCJRBQXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl)OC

Origin of Product

United States

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